Msx-122

Descripción general

Descripción

MSX-122 es una molécula pequeña que actúa como un antagonista parcial del receptor de quimiocina C-X-C tipo 4 (CXCR4). Este receptor forma parte de la familia de receptores acoplados a proteína G y participa en varios procesos fisiológicos, incluida la proliferación celular, la quimiotaxis, la migración y la expresión génica . This compound ha mostrado actividades prometedoras contra la metástasis y la inflamación en estudios preclínicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de MSX-122 implica varios pasos, comenzando con la preparación de la estructura principal, que incluye una parte de bencilamina. La ruta sintética normalmente implica los siguientes pasos :

Formación del núcleo de bencilamina: Este paso implica la reacción de cloruro de bencilo con amoníaco o una amina para formar bencilamina.

Introducción de grupos de pirimidina: El núcleo de bencilamina se hace luego reaccionar con derivados de pirimidina en condiciones específicas para introducir los grupos de pirimidina.

Purificación y caracterización: El producto final se purifica mediante técnicas como la cromatografía en columna y se caracteriza mediante métodos espectroscópicos como la RMN y la espectrometría de masas.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación, y el producto final se somete a rigurosas medidas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

MSX-122 se somete a diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, dando lugar a la formación de productos reducidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Cancer Treatment

Anti-Metastatic Properties

MSX-122 has been extensively studied for its anti-metastatic effects across multiple cancer types. In various murine models, it has demonstrated the ability to significantly reduce metastasis in breast cancer, head and neck cancer, and uveal melanoma. For instance, in a study involving the injection of MDA-MB-231 cells into mice, those treated with this compound exhibited a marked reduction in lung metastases compared to untreated controls .

Combination Therapy

The compound has also shown promise when used in combination with conventional chemotherapy agents. In experiments involving A549 human lung adenocarcinoma cells implanted in nude mice, this compound was tested alone and in combination with paclitaxel. The results indicated that the combination therapy yielded superior anti-tumor effects compared to either treatment alone .

Mechanism of Action

this compound inhibits the CXCR4/CXCL12 interaction, which is critical for tumor cell survival and metastasis. By blocking this signaling pathway, this compound not only reduces tumor growth but also enhances the efficacy of existing chemotherapy treatments .

Inflammatory Diseases

Research has evaluated this compound's therapeutic potential in various inflammation models. In studies involving experimental colitis and lung fibrosis induced by bleomycin, this compound demonstrated significant anti-inflammatory effects. The compound reduced inflammation markers and improved overall outcomes in these models .

HIV Research

This compound has been investigated for its role in HIV treatment due to its ability to block CXCR4, which is utilized by T-tropic strains of HIV for entry into host cells. Studies indicate that this compound can inhibit HIV replication by preventing the virus from utilizing the CXCR4 receptor, thus offering a potential therapeutic avenue for HIV-positive patients .

Case Studies and Experimental Findings

Mecanismo De Acción

MSX-122 ejerce sus efectos antagonizando el receptor CXCR4, que participa en la vía de señalización CXCR4/CXCL12 . Esta vía desempeña un papel crucial en la migración, proliferación y supervivencia celular. Al bloquear la interacción entre CXCR4 y su ligando CXCL12, this compound inhibe las vías de señalización aguas abajo, lo que lleva a una reducción del crecimiento tumoral y la metástasis . El compuesto también afecta a otros procesos fisiológicos, como la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares

Varios compuestos son similares a MSX-122 en términos de su mecanismo de acción y potencial terapéutico :

Plerixafor (AMD3100): Un antagonista de CXCR4 que se utiliza para movilizar células madre hematopoyéticas.

BKT140: Otro antagonista de CXCR4 con propiedades anticancerígenas.

TG-0054: Un antagonista de CXCR4 que se está investigando por su potencial en la terapia del cáncer.

Singularidad de this compound

This compound es único debido a su actividad antagonista parcial, que le permite bloquear la interacción CXCR4/CXCL12 sin movilizar las células madre . Esta propiedad lo hace particularmente útil en la terapia del cáncer, ya que puede inhibir el crecimiento tumoral y la metástasis sin afectar a la función normal de las células madre .

Actividad Biológica

MSX-122 is a novel small molecule that acts as a partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly metastatic cancers and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of CXCR4 and this compound

CXCR4 is a G-protein-coupled receptor that plays a critical role in numerous physiological processes, including cell migration, proliferation, and survival. It is notably involved in the progression of several cancers, making it a significant target for therapeutic intervention. This compound is distinguished from other CXCR4 antagonists due to its non-peptide structure and oral bioavailability, which enhances its potential for clinical use .

This compound inhibits the binding of its natural ligand, stromal-derived factor-1 (SDF-1), to CXCR4. This blockade disrupts various intracellular signaling pathways that are crucial for tumor cell survival and metastasis. The unique profile of this compound allows it to avoid mobilizing stem cells, which is a common drawback associated with other CXCR4 antagonists .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively inhibits CXCR4-mediated functions such as cell invasion and cAMP modulation. The compound has shown subnanomolar potency in various assays:

| Assay Type | EC50 (nM) |

|---|---|

| Competitive Binding | 0.3 |

| Matrigel Invasion | 5.2 |

| cAMP Modulation | 1.2 |

These results indicate that this compound can significantly block the invasive capabilities of cancer cells expressing CXCR4 .

In Vivo Efficacy

Multiple animal models have been utilized to assess the therapeutic efficacy of this compound:

- Breast Cancer Metastasis : In a model using MDA-MB-231 cells, this compound treatment resulted in a significant reduction in lung metastases compared to untreated controls (average area of micrometastases: 13% vs. 47.5%) .

- Inflammation Models : In models of experimental colitis and bleomycin-induced lung fibrosis, this compound treatment led to reduced inflammatory cell infiltration and decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Other Cancer Models : The anti-metastatic effects were confirmed in head and neck cancer models, demonstrating the broad applicability of this compound across different cancer types .

Case Studies

A notable case study involved the use of this compound in a murine model for bleomycin-induced lung fibrosis. Mice treated with this compound exhibited no signs of fibrosis, contrasting sharply with control mice that showed significant collagen deposition . This finding underscores the compound's potential not only in oncology but also in treating fibrotic diseases.

Propiedades

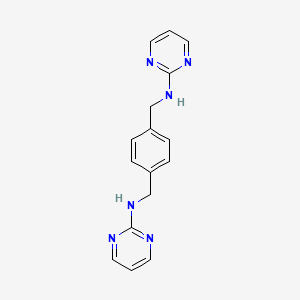

IUPAC Name |

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZXYRKDDXKDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897657-95-3 | |

| Record name | MSX-122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSX-122 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MSX-122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MSX-122 acts as a partial antagonist of the chemokine receptor CXCR4. [, ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). [, ] This interaction disrupts downstream signaling pathways involved in various cellular processes, including cell survival, proliferation, chemotaxis, migration, and angiogenesis. []

A: The CXCL12/CXCR4 axis plays a crucial role in cancer metastasis, tumor angiogenesis, and inflammatory diseases like pulmonary fibrosis. [, , ] By antagonizing CXCR4, this compound aims to inhibit these processes. For example, in mouse models of lung cancer, this compound demonstrated antitumor effects, both as a single agent and in combination with the chemotherapeutic agent paclitaxel. [] Moreover, this compound showed promising results in preclinical models of radiation-induced pulmonary fibrosis, significantly reducing fibrosis development compared to another CXCR4 antagonist, AMD3100. [, ]

A: Unlike other CXCR4 antagonists, this compound is a partial antagonist with a unique pharmacological profile. [] Notably, this compound does not induce significant stem cell mobilization, a common side effect observed with other CXCR4 antagonists like AMD3100 (Plerixafor). [, ] This characteristic makes this compound potentially safer for long-term use in chronic diseases. []

A: this compound, chemically known as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a substituted benzylamine. [, , ] It can be synthesized in a single chemical step using a reductive amination reaction. [] Further details on the molecular formula, weight, and spectroscopic data are not explicitly provided in the given research papers.

A: this compound is orally bioavailable and well-tolerated in preclinical studies using mice, rats, and monkeys. [, ] Studies in monkeys have shown that this compound induces transient leukocytosis, a pharmacodynamic effect expected from CXCR4 antagonism. [] The drug exhibits good plasma exposure after oral administration, suitable for once-daily dosing in monkeys. []

A: While preclinical data for this compound appears promising, further research is needed to determine its efficacy and safety profile in humans. Clinical trials are currently underway to evaluate its potential in treating solid tumors. [] Further investigation is also needed to fully elucidate its mechanism of action, potential off-target effects, and optimal dosing strategies for different disease indications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.